(2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
CAS No.:
Cat. No.: VC16384543
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O3 |
|---|---|
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | (E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C16H13N3O3/c1-11-4-6-12(7-5-11)15-16(19-22-18-15)17-14(20)9-8-13-3-2-10-21-13/h2-10H,1H3,(H,17,19,20)/b9-8+ |
| Standard InChI Key | ZGOOPNPXEFLEFO-CMDGGOBGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CO3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CO3 |
Introduction
The compound (2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic molecule characterized by its conjugated system and functional groups that include a furan ring, an oxadiazole moiety, and an amide linkage. Its molecular structure suggests potential applications in medicinal chemistry, materials science, and as a bioactive agent.
Synthetic Pathways
The synthesis of this compound typically involves:
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Formation of the oxadiazole ring: Cyclization reactions using precursors like hydrazides or nitriles.
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Amide formation: Coupling reactions between carboxylic acids and amines using activating agents like HATU or EDCI.
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Furan incorporation: Electrophilic substitution or cross-coupling reactions to introduce the furan moiety.
Computational Studies and Reactivity
Computational chemistry methods such as Density Functional Theory (DFT) have been used to study similar compounds:
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Frontier Molecular Orbitals (FMO): Analysis of HOMO-LUMO gaps indicates chemical reactivity and stability.
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Electrostatic Potential Mapping: Highlights regions prone to electrophilic or nucleophilic attacks.
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Nonlinear Optical Properties: The conjugated system suggests potential in optoelectronic applications.
Applications in Materials Science
The presence of aromatic and heterocyclic components makes this compound a candidate for:
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Organic semiconductors.
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Nonlinear optical materials.
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Molecular sensors.
Data from Literature
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